molecular formula C20H25N3O2S B6789019 N-[2-(1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)ethyl]benzenesulfonamide

N-[2-(1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)ethyl]benzenesulfonamide

Cat. No.: B6789019
M. Wt: 371.5 g/mol
InChI Key: KJIGSZISUDGIIO-UHFFFAOYSA-N
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Description

N-[2-(1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that combines elements of diazepine, indole, and benzenesulfonamide

Properties

IUPAC Name

N-[2-(1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c24-26(25,19-8-2-1-3-9-19)21-11-14-22-12-6-13-23-18(16-22)15-17-7-4-5-10-20(17)23/h1-5,7-10,18,21H,6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIGSZISUDGIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2CC3=CC=CC=C3N2C1)CCNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the diazepinoindole core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the sulfonation of the diazepinoindole with benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)ethyl]benzenesulfonamide: shares structural similarities with other diazepinoindole derivatives and benzenesulfonamide compounds.

    4-Methoxyphenethylamine: Another compound with a similar sulfonamide group but different core structure.

Uniqueness

The uniqueness of this compound lies in its combined diazepinoindole and benzenesulfonamide structure, which imparts distinct chemical and biological properties not found in simpler analogs.

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